molecular formula C16H28N2O10 B14251635 (2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid CAS No. 374718-95-3

(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid

Cat. No.: B14251635
CAS No.: 374718-95-3
M. Wt: 408.40 g/mol
InChI Key: SQWRTYDHJHFKBV-RYUDHWBXSA-N
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Description

The compound “(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions may vary depending on the specific synthetic route chosen. Common reagents used in the synthesis may include amino acids, carboxylic acids, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and pH, would be optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway chosen. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to various physiological effects.

Medicine

In medicine, this compound might be investigated for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, or other materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation. Detailed studies would be required to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid” might include other amino acid derivatives or compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of multiple functional groups, which allow for diverse chemical reactions and potential applications. Comparing it with similar compounds would highlight its distinct properties and potential advantages in various applications.

Properties

CAS No.

374718-95-3

Molecular Formula

C16H28N2O10

Molecular Weight

408.40 g/mol

IUPAC Name

(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid

InChI

InChI=1S/C16H28N2O10/c1-27-7-5-17(11(15(23)24)9-13(19)20)3-4-18(6-8-28-2)12(16(25)26)10-14(21)22/h11-12H,3-10H2,1-2H3,(H,19,20)(H,21,22)(H,23,24)(H,25,26)/t11-,12-/m0/s1

InChI Key

SQWRTYDHJHFKBV-RYUDHWBXSA-N

Isomeric SMILES

COCCN(CCN(CCOC)[C@@H](CC(=O)O)C(=O)O)[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

COCCN(CCN(CCOC)C(CC(=O)O)C(=O)O)C(CC(=O)O)C(=O)O

Origin of Product

United States

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